4-(Tert-butyl)benzene-1,2-diamine
Overview
Description
4-(Tert-butyl)benzene-1,2-diamine, or TBBD, is an organic compound commonly used in scientific research. TBBD is a colorless, crystalline solid with a low melting point and a faint odor. It is soluble in most organic solvents and is used as a building block for synthesizing a variety of compounds. TBBD can be used in a variety of applications, including biochemical and physiological research, drug synthesis, and lab experiments.
Scientific Research Applications
Organosoluble and Light-Colored Fluorinated Polyimides
Researchers have synthesized novel fluorinated diamine monomers with tert-buty groups, showing better solubility, lower color intensity, and good tensile strengths in polyimides. These polymers displayed high glass transition temperatures and weight loss temperatures above 500°C, suggesting applications in high-performance materials (Yang, Su, & Chiang, 2006).
Synthesis of Ortho-Linked Polyamides
Another study involved the synthesis of polyamides using 4-tert-butylcatechol derivatives, resulting in noncrystalline polyamides with high solubility in polar solvents and high thermal stability, with glass transition temperatures mostly over 200°C (Hsiao, Yang, & Chen, 2000).
Polyimide Backbone Structures in Liquid Crystal Displays
A study on aromatic polyimides containing pendent tert-butyl side groups revealed their potential application in liquid crystal displays. These polyimides showed high pretilt angles, governed by flat-straight conformations, which is crucial for display technologies (Chern & Ju, 2009).
Polyimides with Tert-Buty Group
Research indicates that the introduction of tert-butyl groups to polyimides leads to excellent solubility and slightly decreased thermal and optical properties, suggesting their applicability in areas requiring materials with specific solubility and stability characteristics (Lu et al., 2013).
Self-Assembly Directed by NH⋅⋅⋅O Hydrogen Bonding
In a study focused on the self-assembly process, researchers used 4-tert-butylbenzoic acid with aliphatic diamines to create layered molecular arrays, demonstrating the importance of tert-butyl groups in facilitating specific structural configurations in molecular self-assembly (Armstrong et al., 2002).
Effects of Tert-Butyl Substitutes on Fluorinated Polyimides
The study found that tert-butyl substitutes improved the solubility and glass transition temperature of fluorinated polyimides but decreased optical transmittance and thermal stability. This suggests a trade-off in properties that can be tuned for specific applications (Lu et al., 2013).
Hydroalumination and Hydrogallation
Research in this area has demonstrated the formation of molecular capsules and C−C bond activation, highlighting the reactive nature and potential applications of tert-butyl compounds in complex chemical processes (Uhl et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-tert-butylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOSFXSXVXTKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330799 | |
Record name | 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68176-57-8 | |
Record name | 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butyl)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.